molecular formula C15H12ClNOS B12602982 6-Chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione CAS No. 647849-57-8

6-Chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione

Cat. No.: B12602982
CAS No.: 647849-57-8
M. Wt: 289.8 g/mol
InChI Key: AKTRTCWVGQINJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of a chloro group at the 6th position and a methylphenyl group at the 3rd position of the benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylamine with 6-chloro-2-hydroxybenzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then treated with carbon disulfide and a suitable catalyst to yield the desired benzoxazine-2-thione compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzoxazine derivatives depending on the reagents used.

Scientific Research Applications

6-Chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, the compound’s thione group can interact with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione is unique due to its specific substitution pattern and the presence of the thione group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

647849-57-8

Molecular Formula

C15H12ClNOS

Molecular Weight

289.8 g/mol

IUPAC Name

6-chloro-3-(4-methylphenyl)-4H-1,3-benzoxazine-2-thione

InChI

InChI=1S/C15H12ClNOS/c1-10-2-5-13(6-3-10)17-9-11-8-12(16)4-7-14(11)18-15(17)19/h2-8H,9H2,1H3

InChI Key

AKTRTCWVGQINJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)Cl)OC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.